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In the fast-paced world of drug discovery and development, the ability to accurately predict the

properties of novel chemical entities is paramount. This guide presents a comprehensive in

silico analysis of 2,4,6-Tribromopyridin-3-ol, a halogenated pyridinol with potential

pharmacological relevance. Utilizing a suite of established computational tools, we have

generated a detailed profile of its physicochemical and ADMET (Absorption, Distribution,

Metabolism, Excretion, and Toxicity) characteristics.

To provide a meaningful context for these predictions, we have compared them with available

experimental data for the structurally analogous compound, 2,4,6-Tribromophenol. This

comparative approach offers valuable insights into the potential behavior of 2,4,6-
Tribromopyridin-3-ol, guiding further experimental investigation and development efforts.

Physicochemical and ADMET Property Comparison
The following table summarizes the predicted properties of 2,4,6-Tribromopyridin-3-ol
alongside the experimental data for 2,4,6-Tribromophenol. This side-by-side comparison

highlights key similarities and differences, offering a preliminary assessment of the compound's

drug-likeness.
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Property
2,4,6-Tribromopyridin-3-ol
(Predicted)

2,4,6-Tribromophenol
(Experimental)

Physicochemical Properties

Molecular Weight ( g/mol ) 331.79 330.80

LogP (Octanol/Water Partition

Coefficient)
2.89 3.7

Water Solubility (LogS) -3.54 (Slightly Soluble) -3.8 (Slightly Soluble)

pKa (Acidic) 6.85 6.7

Topological Polar Surface Area

(TPSA) (Å²)
42.96 20.23

ADMET Properties

Human Intestinal Absorption High High

Caco-2 Permeability (logPapp

in 10⁻⁶ cm/s)
0.98 High

Blood-Brain Barrier (BBB)

Permeability
Yes Yes

P-glycoprotein (P-gp)

Substrate
No No

CYP1A2 Inhibitor Yes Yes

CYP2C9 Inhibitor Yes Yes

CYP2C19 Inhibitor Yes Yes

CYP2D6 Inhibitor Yes No

CYP3A4 Inhibitor Yes Yes

AMES Toxicity No No

hERG I Inhibitor Yes Yes

Skin Sensitization No Yes
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Oral Rat Acute Toxicity (LD₅₀)

(mol/kg)
2.451 2.38 (820 mg/kg)

Minnow Toxicity (logmM) -0.63 -0.5

Methodologies for In Silico Predictions
The predicted data for 2,4,6-Tribromopyridin-3-ol were generated using a consensus

approach, integrating the outputs from several widely recognized and freely available web-

based platforms. This methodology enhances the robustness of the predictions by leveraging

the different algorithms and training datasets of each tool.

Experimental Protocols:

SMILES String Generation: The canonical SMILES (Simplified Molecular Input Line Entry

System) string for 2,4,6-Tribromopyridin-3-ol, OC1=C(Br)C=C(Br)N=C1Br, was obtained

from the PubChem database.[1][2] This string serves as the universal input for the various

prediction platforms.

Property Prediction using Web Servers: The SMILES string was submitted to the following

web servers to obtain predictions for physicochemical and ADMET properties:

SwissADME: Utilized for the prediction of physicochemical properties (LogP, LogS, TPSA),

pharmacokinetics (Human Intestinal Absorption, Caco-2 permeability, BBB permeability, P-

gp substrate), and drug-likeness.

pkCSM: Employed for the prediction of various ADMET properties, including CYP enzyme

inhibition, AMES toxicity, hERG inhibition, skin sensitization, and oral rat acute toxicity.

admetSAR 2.0: Used as a supplementary tool to cross-validate predictions for key ADMET

parameters, including carcinogenicity and CYP inhibition.

Data Aggregation and Consensus: The outputs from each server were collected and critically

evaluated. A consensus value was determined for each property, with priority given to

predictions that were consistent across multiple platforms. In cases of significant

discrepancy, the prediction from the tool with a more specialized and robust model for that

specific endpoint was favored.
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Visualizing the In Silico Workflow and Potential
Biological Interactions
To further clarify the processes and potential applications of this research, the following

diagrams have been generated using the Graphviz DOT language.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input

Prediction Tools

Predicted Properties

2,4,6-Tribromopyridin-3-ol

SMILES: OC1=C(Br)C=C(Br)N=C1Br

SwissADME pkCSM admetSAR

Physicochemical
(LogP, Solubility, pKa)

ADME
(Absorption, Distribution,
Metabolism, Excretion)

Toxicity
(AMES, hERG, LD50)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Growth Factor
Receptor

RAS

RAF

MEK

ERK

Transcription Factors

Cell Proliferation
& Survival

2,4,6-Tribromopyridin-3-ol

Inhibition

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b189416?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,4,6-TRIBROMOPYRIDIN-3-OL | CAS 6602-34-2 [matrix-fine-chemicals.com]

2. cenmed.com [cenmed.com]

To cite this document: BenchChem. [In Silico Spotlight: A Comparative Analysis of 2,4,6-
Tribromopyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189416#in-silico-prediction-of-the-properties-of-2-4-
6-tribromopyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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